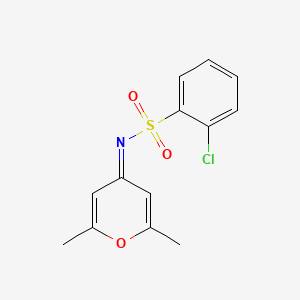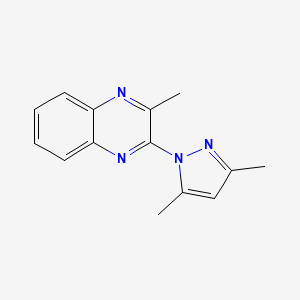![molecular formula C16H16ClN3O2 B5806890 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide, also known as CDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMP is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide's mechanism of action involves the inhibition of various enzymes and receptors that are involved in cancer cell growth, inflammation, and neurological disorders. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to exhibit various biochemical and physiological effects. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the pathogenesis of Alzheimer's disease. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has several advantages and limitations for lab experiments. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide is relatively easy to synthesize and has been shown to exhibit potent anti-cancer and anti-inflammatory effects. However, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide's mechanism of action and physiological effects are not fully understood, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide research. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide's potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease need to be further studied. Additionally, the safety and efficacy of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide in humans need to be determined. Further studies are also needed to determine the optimal dosage and administration of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide for therapeutic use. Finally, the development of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide analogs and derivatives may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide can be synthesized using various methods, including the reaction of 3-amino-4,6-dimethylpyridine with 4-methylbenzoyl chloride in the presence of a base, followed by the reaction with chloroformamidine hydrochloride. Another synthesis method involves the reaction of 3-cyano-4,6-dimethylpyridine with 4-methylbenzoyl chloride in the presence of a base, followed by the reaction with chloroformamidine hydrochloride. The yield of 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide using these methods is reported to be around 60-70%.
科学的研究の応用
2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been studied extensively in various scientific research fields, including cancer research, inflammation, and neurological disorders. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide has been studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-4-6-12(7-5-9)16(21)22-20-15(18)13-10(2)8-11(3)19-14(13)17/h4-8H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXERMELXUMKNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=C(N=C(C=C2C)C)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=C(N=C(C=C2C)C)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4,6-dimethyl-N'-{[(4-methylphenyl)carbonyl]oxy}pyridine-3-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)


![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)


![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)